tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate
Overview
Description
Tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate: is a chemical compound with the molecular formula C14H23N3O4 and a molecular weight of 297.35 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate typically involves the reaction of 2,4-dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : The compound may be used in biological studies to investigate its effects on cellular processes.
Industry: : Use in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate: can be compared with other similar compounds, such as benzodiazepines and carbamates , which also have applications in medicine and industry
List of Similar Compounds
Benzodiazepines
Carbamates
Oxazolidinones
Spiro compounds
Properties
IUPAC Name |
tert-butyl N-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-13(2,3)21-12(20)15-8-9-6-4-5-7-14(9)10(18)16-11(19)17-14/h9H,4-8H2,1-3H3,(H,15,20)(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZDQWCXDKOKPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC12C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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